Saccharide Binding Affinity: m‑BBV vs. o‑BBV and p‑BBV Isomers
In a direct head‑to‑head comparison under identical conditions, the apparent monosaccharide binding constants (Kb) of 4,4′‑m‑BBV for glucose, galactose, and fructose were determined alongside the ortho and para isomers. The meta isomer exhibits intermediate binding affinities: Kb(glucose) = 65 ± 10 M⁻¹, Kb(galactose) = 37 ± 5 M⁻¹, Kb(fructose) = 70 ± 10 M⁻¹. In contrast, 4,4′‑o‑BBV showed lower affinities (glucose 27 ± 5 M⁻¹, galactose 14 ± 5 M⁻¹, fructose 260 ± 50 M⁻¹), producing a markedly different fructose/glucose selectivity ratio [1]. The meta isomer’s glucose/fructose selectivity ratio (Kb,glu/Kb,fru ≈ 0.93) is ~30‑fold higher than that of the ortho isomer (≈ 0.03), meaning 4,4′‑m‑BBV discriminates far less between glucose and fructose than 4,4′‑o‑BBV does [1].
| Evidence Dimension | Apparent monosaccharide binding constant (Kb, M⁻¹) and selectivity ratio (glucose/fructose) |
|---|---|
| Target Compound Data | Kb(glucose) = 65 ± 10 M⁻¹; Kb(fructose) = 70 ± 10 M⁻¹; selectivity ratio glu/fru ≈ 0.93 |
| Comparator Or Baseline | 4,4′-o-BBV: Kb(glucose) = 27 ± 5 M⁻¹; Kb(fructose) = 260 ± 50 M⁻¹; glu/fru ≈ 0.03 |
| Quantified Difference | ≈ 2.4‑fold higher glucose affinity; ≈ 3.7‑fold lower fructose affinity; ≈ 31‑fold higher glu/fru selectivity ratio for m‑BBV vs. o‑BBV |
| Conditions | HPTS (4 × 10⁻⁶ M), BBV (5 × 10⁻⁴ M), pH 7.4 phosphate buffer, λex 460 nm, λem 510 nm, glucose 0–35 mM [1] |
Why This Matters
The meta isomer’s near‑unity glucose/fructose selectivity ratio makes it suitable for total saccharide detection applications, whereas ortho‑BBV’s strong fructose preference suits fructose‑specific sensing—users must select the isomer that matches their target analyte profile.
- [1] Gamsey, S.; Miller, A.; Olmstead, M. M.; Beavers, C. M.; Hirayama, L. C.; Pradhan, S.; Wessling, R. A.; Singaram, B. Boronic Acid‑Based Bipyridinium Salts as Tunable Receptors for Monosaccharides and α‑Hydroxycarboxylates. J. Am. Chem. Soc. 2007, 129 (5), 1278‑1286 (Table 3). DOI: 10.1021/ja066567i. View Source
